Ethyl 4-chloro-3-fluorobenzoylformate
Overview
Description
Biochemical Analysis
Biochemical Properties
Ethyl 4-chloro-3-fluorobenzoylformate plays a significant role in biochemical reactions due to its unique structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain esterases, which catalyze the hydrolysis of ester bonds . The interaction between this compound and these enzymes can lead to the formation of intermediate products that are crucial for further biochemical processes .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism . For example, the compound may modulate the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their activity . For instance, it may act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates and thereby reducing the enzyme’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects . At higher doses, it can exhibit significant biological activity, including potential toxic or adverse effects . For example, high doses of this compound may lead to cellular toxicity, oxidative stress, and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases and cytochrome P450 oxidases . These enzymes catalyze the breakdown of the compound into smaller metabolites, which can then enter different metabolic pathways . The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins that facilitate its distribution to different cellular compartments . This localization can influence the compound’s activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular organelles or compartments within the cell, such as the mitochondria, endoplasmic reticulum, or nucleus . This targeting is often mediated by post-translational modifications or specific targeting signals within the compound’s structure . The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-3-fluorobenzoylformate can be synthesized through the esterification of 4-chloro-3-fluorobenzoylformic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield . The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the aromatic ring.
Reduction Reactions: The carbonyl group in the benzoylformate moiety can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Typical reducing agents include sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Scientific Research Applications
Ethyl 4-chloro-3-fluorobenzoylformate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-fluorobenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Ethyl 4-fluorobenzoylformate: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Ethyl 4-chlorobenzoylformate: Lacks the fluoro substituent, which may influence its chemical properties and applications.
Ethyl 3-chloro-4-fluorobenzoylformate: A positional isomer with different substitution patterns on the aromatic ring.
Properties
IUPAC Name |
ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSOIZKCUZXMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374502 | |
Record name | Ethyl 4-chloro-3-fluorobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-56-9 | |
Record name | Ethyl 4-chloro-3-fluoro-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845790-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-3-fluorobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 845790-56-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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